diaqua(tetra-1H-imidazol-1-yl)copper

Description

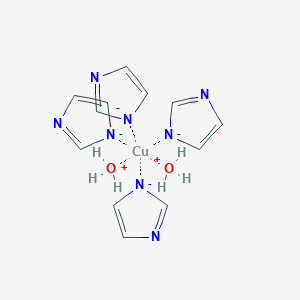

Diaqua(tetra-1H-imidazol-1-yl)copper is a copper(II) coordination complex featuring four 1H-imidazole ligands and two aqua (water) molecules. The compound likely adopts an octahedral geometry, with the four imidazole nitrogen atoms occupying equatorial positions and the two water molecules in axial sites. This geometry is common in copper(II) complexes due to the d⁹ electronic configuration, which favors Jahn-Teller distortions in octahedral environments . The imidazole ligands contribute to the stability of the complex through strong σ-donor interactions, while the aqua ligands enable hydrogen bonding, influencing crystallographic packing and solubility . Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their tunable coordination environments and redox activity.

Properties

Molecular Formula |

C12H18CuN8O2-2 |

|---|---|

Molecular Weight |

369.87 g/mol |

IUPAC Name |

dioxidanium;copper;imidazol-3-ide |

InChI |

InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;;/p+2 |

InChI Key |

FJDYOFSGZUCZNB-UHFFFAOYSA-P |

Canonical SMILES |

C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.[OH3+].[OH3+].[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diaqua(tetra-1H-imidazol-1-yl)copper typically involves the reaction of copper(II) salts with imidazole ligands in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .

Industrial Production Methods: This would include optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Diaqua(tetra-1H-imidazol-1-yl)copper can undergo various chemical reactions, including:

Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.

Major Products:

Oxidation: Oxidized forms of the copper complex.

Substitution: New copper complexes with different ligands.

Scientific Research Applications

Diaqua(tetra-1H-imidazol-1-yl)copper has several applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.

Biology: Studied for its potential antimicrobial properties due to the presence of copper and imidazole ligands.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of diaqua(tetra-1H-imidazol-1-yl)copper involves the interaction of the copper center with various molecular targets. The copper ion can participate in redox reactions, facilitating electron transfer processes. The imidazole ligands can also interact with biological molecules, enhancing the compound’s antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Copper(II) Imidazole Complexes

Structural and Geometric Comparisons

a. Hexakis(1-isopropyl-1H-imidazole)copper(II) Dichloride

- Coordination Geometry : This complex exhibits a six-coordinate octahedral geometry with six 1-isopropylimidazole ligands. Bond angles (e.g., N–Cu–N ≈ 89.95°–94.22°) indicate minimal distortion compared to diaqua(tetra-1H-imidazol-1-yl)copper, which may show greater axial elongation due to Jahn-Teller effects .

b. Dichloro[1-acetyl-3-(5-methyl-2-pyridyl)imidazolidin-2-one]copper(II)

- Coordination Sphere: This complex features two chloride ligands and a hybrid imidazolidinone-pyridyl ligand. The chloride ions act as stronger field ligands than water, leading to a shorter Cu–Cl bond length (≈2.2 Å vs. Cu–Owater ≈1.95 Å) and distinct electronic properties .

- Spectroscopic Data : IR spectroscopy reveals a carbonyl stretch at 1698 cm⁻¹, absent in diaqua complexes, highlighting differences in ligand electronic contributions .

c. Tetra-aqua-{1-[(1H-benzotriazol-1-yl)methyl]-1H-imidazole}-sulfato-manganese(II)

- Hydrogen Bonding : Unlike the diaqua-copper complex, this manganese analogue incorporates a sulfato group and benzotriazolyl-methyl-imidazole ligand, forming a 3D hydrogen-bonded network. Such networks enhance thermal stability but may reduce porosity .

Physical and Chemical Properties

Functional Comparisons

- Catalytic Activity : Diaqua complexes with labile aqua ligands may exhibit higher catalytic versatility in hydrolysis or oxidation reactions compared to chloride- or carbene-ligated analogues .

- Magnetic Behavior : The hexakis(imidazole) complex’s near-ideal octahedral geometry could result in weaker magnetic anisotropy versus Jahn-Teller-distorted diaqua systems .

- Biological Relevance : Imidazole ligands mimic histidine residues in metalloproteins, making this compound a candidate for studying copper-mediated enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.